N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide, also known as FNBS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been synthesized for its potential use in the treatment of various diseases. FNBS has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and biochemistry.
Mechanism of Action
N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain, making it a potential therapeutic agent for the treatment of various inflammatory disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound is also relatively inexpensive, making it a cost-effective tool for researchers. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experimental systems.
Future Directions
There are several potential future directions for research on N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide. One area of interest is the development of more potent derivatives of this compound that exhibit greater selectivity and efficacy. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-nitrobenzenesulfonyl chloride with 4-fluoroacetophenone in the presence of a base. The resulting intermediate is then treated with ethylamine to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and efficient method for its production.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide has been used extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c15-12-3-1-11(2-4-12)9-10-16-22(20,21)14-7-5-13(6-8-14)17(18)19/h1-8,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZNOFWWMPZDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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